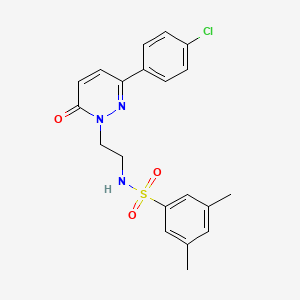

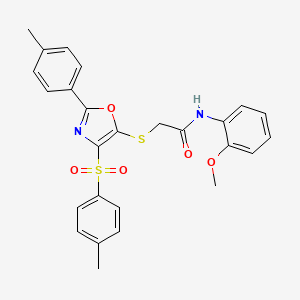

![molecular formula C17H17N5OS B2941361 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 585562-58-9](/img/structure/B2941361.png)

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For instance, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives have been synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .

Molecular Structure Analysis

The 1,2,4-triazole ring system is a popular scaffold in drug design . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity . In the group of 4,5-diphenyl-1,2,4-triazol-3-thione derivatives, the presence of an electron-withdrawing substituents at the phenyl rings enhanced the activity .

Chemical Reactions Analysis

The 1,2,4-triazole ring system is known for its reactivity. It exhibits different tautomeric forms . There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of the hydrogen atom in the ring . Tautomeric preferences and factors affecting the equilibrium are important to understand the chemical reactivity of compounds and their impact on biological systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be elucidated using various spectroscopic methods . For instance, solid-state electrochemical and in situ spectroelectrochemical methods were applied to elucidate the accessible redox states and the optical properties of the frameworks .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Synthesis and Antimicrobial Efficacy : A series of compounds including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and demonstrated significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Structural Elucidation and Microbial Screening : Another research effort synthesized 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives, evaluating their antibacterial, antifungal, and anti-tuberculosis activity. This study underscores the broad spectrum of microbial inhibition these compounds exhibit (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antiviral Applications

- Antiviral and Virucidal Activity : Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, presenting a promising avenue for antiviral therapy. The study highlights not only the synthetic approach but also the biological evaluations confirming these effects (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Pharmacological Optimization

- Design and Pharmacological Evaluation : Efforts to design and synthesize analogs of BPTES, a glutaminase inhibitor, involved the structural modification to improve solubility and pharmacokinetic properties. This process utilized compounds with similar core structures, optimizing them for better biological activity and drug-like properties, highlighting the importance of such derivatives in medicinal chemistry (Shukla et al., 2012).

Wirkmechanismus

The mechanism of action of 1,2,4-triazole derivatives is often related to their antimicrobial activity . They are structurally similar to imidazole molecules and act by the same mechanism of action . Triazoles possess advantages over imidazoles, which have a slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .

Safety and Hazards

While 1,2,4-triazole derivatives have shown promising biological activities, it’s important to note that the usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects .

Zukünftige Richtungen

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-7-9-14(10-8-12)19-15(23)11-24-17-21-20-16(22(17)18)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOYOGKVRLYVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

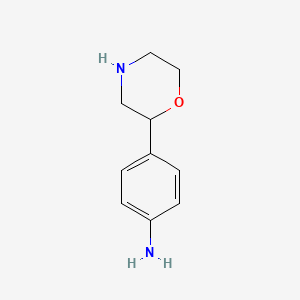

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)

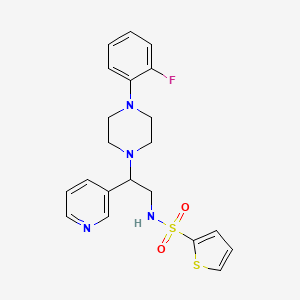

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)

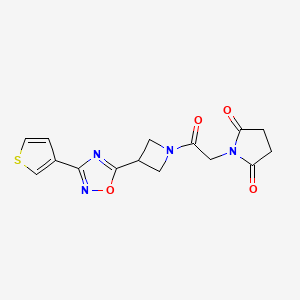

![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)

![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)

![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)

![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)